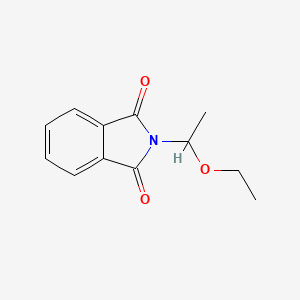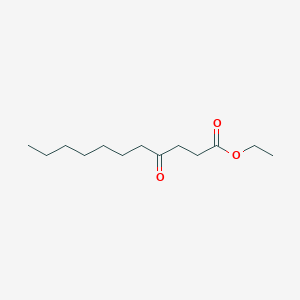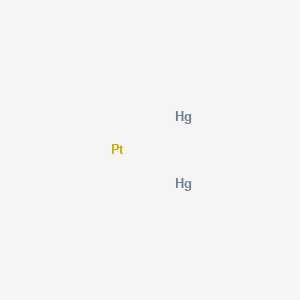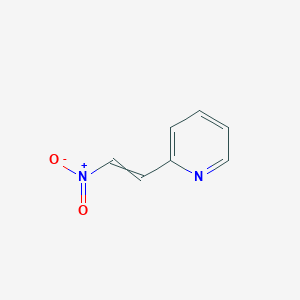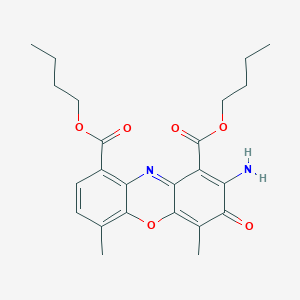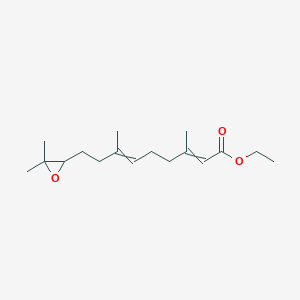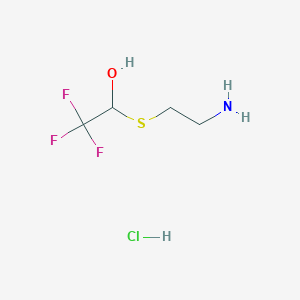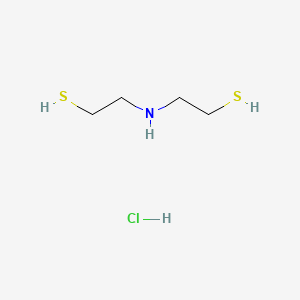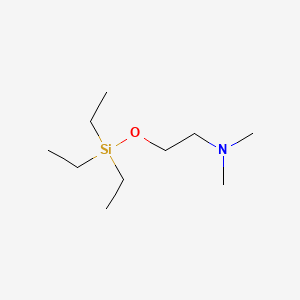
Tributyl(prop-2-EN-1-YL)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(prop-2-EN-1-YL)silane is an organosilicon compound with the molecular formula C15H32Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(prop-2-EN-1-YL)silane can be synthesized through several methods. One common method involves the reaction of allyl chloride with tributyltin hydride in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(prop-2-EN-1-YL)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions include silanol, silane, and various substituted silane derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
Tributyl(prop-2-EN-1-YL)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: This compound is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Tributyl(prop-2-EN-1-YL)silane involves its ability to form stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It interacts with various molecular targets, including enzymes and receptors, through covalent bonding and non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(prop-1-en-1-yl)silane: Similar in structure but with different reactivity and applications.
Triphenylsilane: Used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)silane: Known for its radical reducing properties
Uniqueness
Tributyl(prop-2-EN-1-YL)silane is unique due to its combination of stability and reactivity. Its ability to form stable carbon-silicon bonds makes it a valuable reagent in various chemical reactions. Additionally, its applications in multiple fields, including chemistry, biology, and industry, highlight its versatility and importance .
Propriétés
Numéro CAS |
17907-83-4 |
|---|---|
Formule moléculaire |
C15H32Si |
Poids moléculaire |
240.50 g/mol |
Nom IUPAC |
tributyl(prop-2-enyl)silane |
InChI |
InChI=1S/C15H32Si/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3/h8H,4-7,9-15H2,1-3H3 |
Clé InChI |
SNJZRHFNGOQOMN-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](CCCC)(CCCC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



